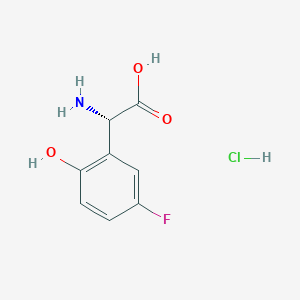

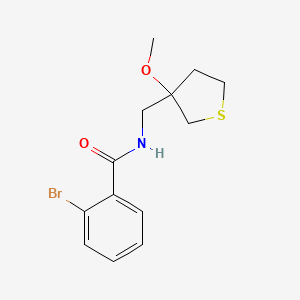

![molecular formula C18H20FN5O3 B2833790 2-ethoxy-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 921990-06-9](/img/structure/B2833790.png)

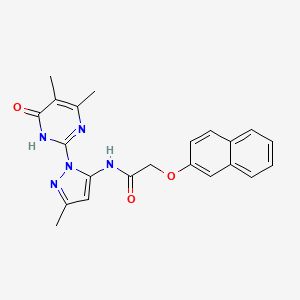

2-ethoxy-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Research

- Aryloxy groups attached to the pyrimidine ring of similar compounds have shown anticancer activity. One such compound demonstrated significant growth inhibition in various cancer cell lines, highlighting its potential as an anticancer agent (Al-Sanea et al., 2020).

Imaging Applications

- Derivatives of this compound class, such as DPA-714, have been used in radiolabeling for imaging translocator protein (18 kDa) with positron emission tomography (PET), providing a novel approach for in vivo imaging (Dollé et al., 2008).

Coordination Chemistry and Antioxidant Activity

- Pyrazole-acetamide derivatives have been synthesized and used to create Co(II) and Cu(II) coordination complexes. These complexes were studied for their hydrogen bonding influence on self-assembly processes and demonstrated significant antioxidant activity (Chkirate et al., 2019).

Synthesis and SAR in Cytotoxic Activity

- Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized, and their cytotoxicity was evaluated against various human cancer cell lines, contributing to structure-activity relationship (SAR) insights (Hassan et al., 2015).

Anti-Lung Cancer Activity

- Fluoro-substituted compounds, closely related to the given chemical, have shown anti-lung cancer activity, providing a pathway for the development of new therapeutic agents (Hammam et al., 2005).

TSPO Ligands and Neuroinflammation Imaging

- Pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), a marker of neuroinflammatory processes. These compounds were also used in neuroinflammation PET imaging (Damont et al., 2015).

Peripheral Benzodiazepine Receptor Study

- Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been synthesized for studying the peripheral benzodiazepine receptor, contributing to our understanding of neurodegenerative disorders (Fookes et al., 2008).

Antitumor Activity

- Amino acid ester derivatives containing similar structures have been synthesized, showing inhibitory effects against cancer cell lines, thereby expanding the scope of antitumor research (Xiong et al., 2009).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-ethoxy-N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O3/c1-2-27-11-16(25)20-6-7-24-17-15(9-22-24)18(26)23(12-21-17)10-13-4-3-5-14(19)8-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBAECLFDLALHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-Nitro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B2833708.png)

![2-Chloro-N-[[(3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-yl]methyl]propanamide](/img/structure/B2833715.png)

![3-((4-bromophenyl)sulfonyl)-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2833717.png)